

Discovery and history of Ethyl 5-aminopyridine-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 5-aminopyridine-3-carboxylate

Cat. No.: B098298

[Get Quote](#)

An in-depth technical guide on the synthesis, properties, and applications of **Ethyl 5-aminopyridine-3-carboxylate**.

A Technical Guide to Ethyl 5-Aminopyridine-3-Carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract: **Ethyl 5-aminopyridine-3-carboxylate** is a valuable heterocyclic building block in the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of a key synthetic method for its preparation, its physicochemical properties, and its significance in medicinal chemistry. While the precise historical details of its initial discovery are not readily available in contemporary digital archives, this document focuses on a well-established synthetic protocol and the compound's modern applications.

Introduction and Historical Context

Ethyl 5-aminopyridine-3-carboxylate, also known as ethyl 5-aminonicotinate, belongs to the class of aminopyridine carboxylic acid esters. These structures are of significant interest in medicinal chemistry due to their presence in numerous pharmacologically active compounds. The pyridine ring, a core component of the vitamin niacin (nicotinic acid), has a long history in the development of therapeutics. The introduction of an amino group and an ethyl ester

functionality to the pyridine core at positions 5 and 3, respectively, creates a versatile scaffold for further chemical modifications.

While a seminal publication detailing the first-ever synthesis of **Ethyl 5-aminopyridine-3-carboxylate** could not be definitively identified through a comprehensive literature search of available databases, its preparation is conceptually linked to the broader history of nicotinic acid chemistry, which dates back to the 19th century. The functionalization of the pyridine ring has been a subject of extensive research, and the synthesis of amino-substituted nicotinic acid derivatives would have been a logical extension of this work.

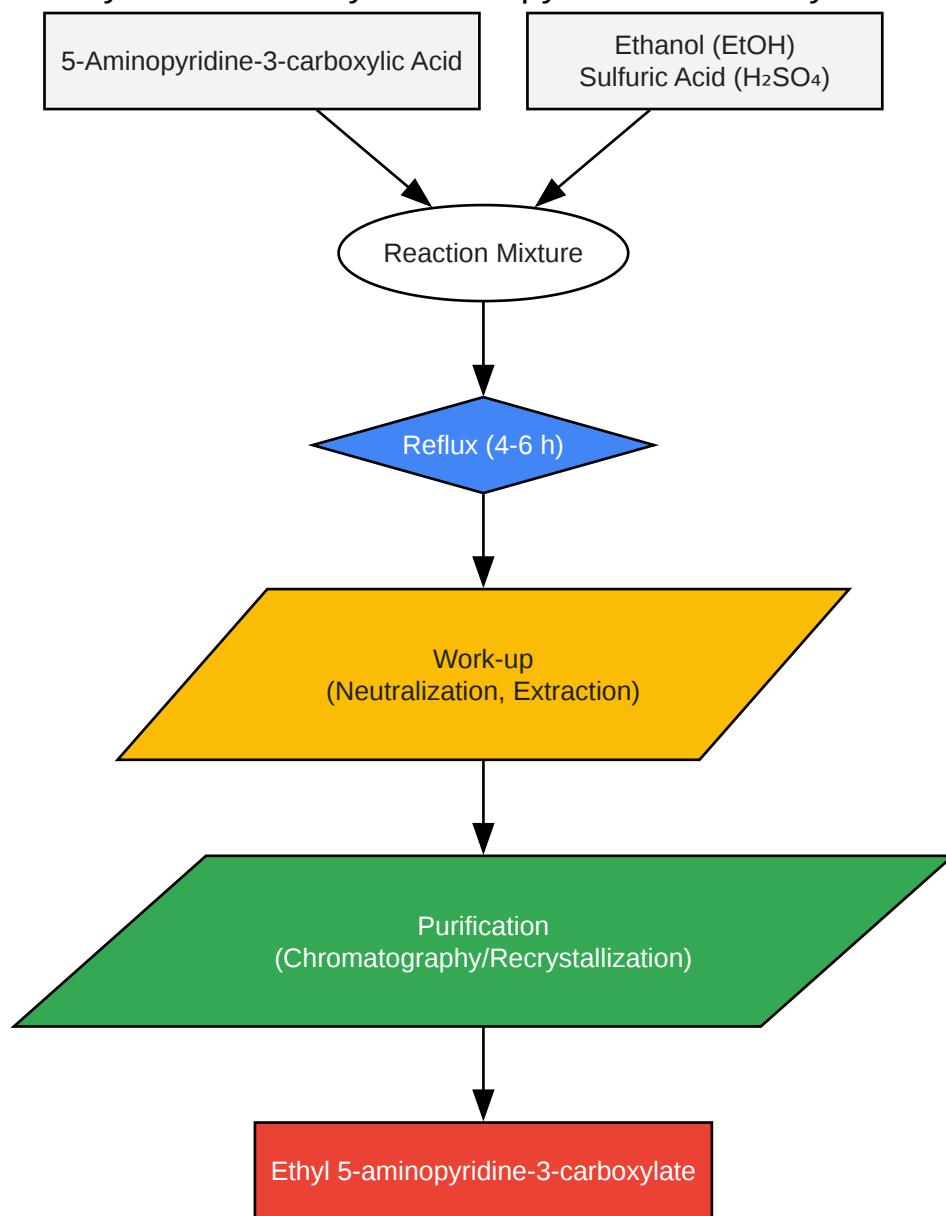
Synthesis of Ethyl 5-Aminopyridine-3-Carboxylate

A common and illustrative method for the preparation of **Ethyl 5-aminopyridine-3-carboxylate** involves the esterification of 5-aminopyridine-3-carboxylic acid. This method is straightforward and provides a good yield of the desired product.

Experimental Protocol: Fischer Esterification of 5-Aminopyridine-3-carboxylic Acid

This protocol describes the synthesis of **Ethyl 5-aminopyridine-3-carboxylate** from 5-aminopyridine-3-carboxylic acid using ethanol in the presence of an acid catalyst.

Materials:


- 5-Aminopyridine-3-carboxylic acid
- Absolute Ethanol (EtOH)
- Concentrated Sulfuric Acid (H_2SO_4)
- Sodium Bicarbonate (NaHCO_3) solution (saturated)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Ethyl Acetate (EtOAc)
- Hexane

Procedure:

- A suspension of 5-aminopyridine-3-carboxylic acid (1.0 eq) in absolute ethanol (10-15 mL per gram of carboxylic acid) is prepared in a round-bottom flask equipped with a reflux condenser.
- Concentrated sulfuric acid (0.1-0.2 eq) is carefully added to the suspension while stirring.
- The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.
- The residue is taken up in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst. The washing is repeated until the effervescence ceases.
- The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is evaporated under reduced pressure to yield the crude product.
- The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, or by recrystallization from a suitable solvent system like ethanol/water.

Synthesis Workflow

Synthesis of Ethyl 5-aminopyridine-3-carboxylate

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Ethyl 5-aminopyridine-3-carboxylate**.

Physicochemical Properties

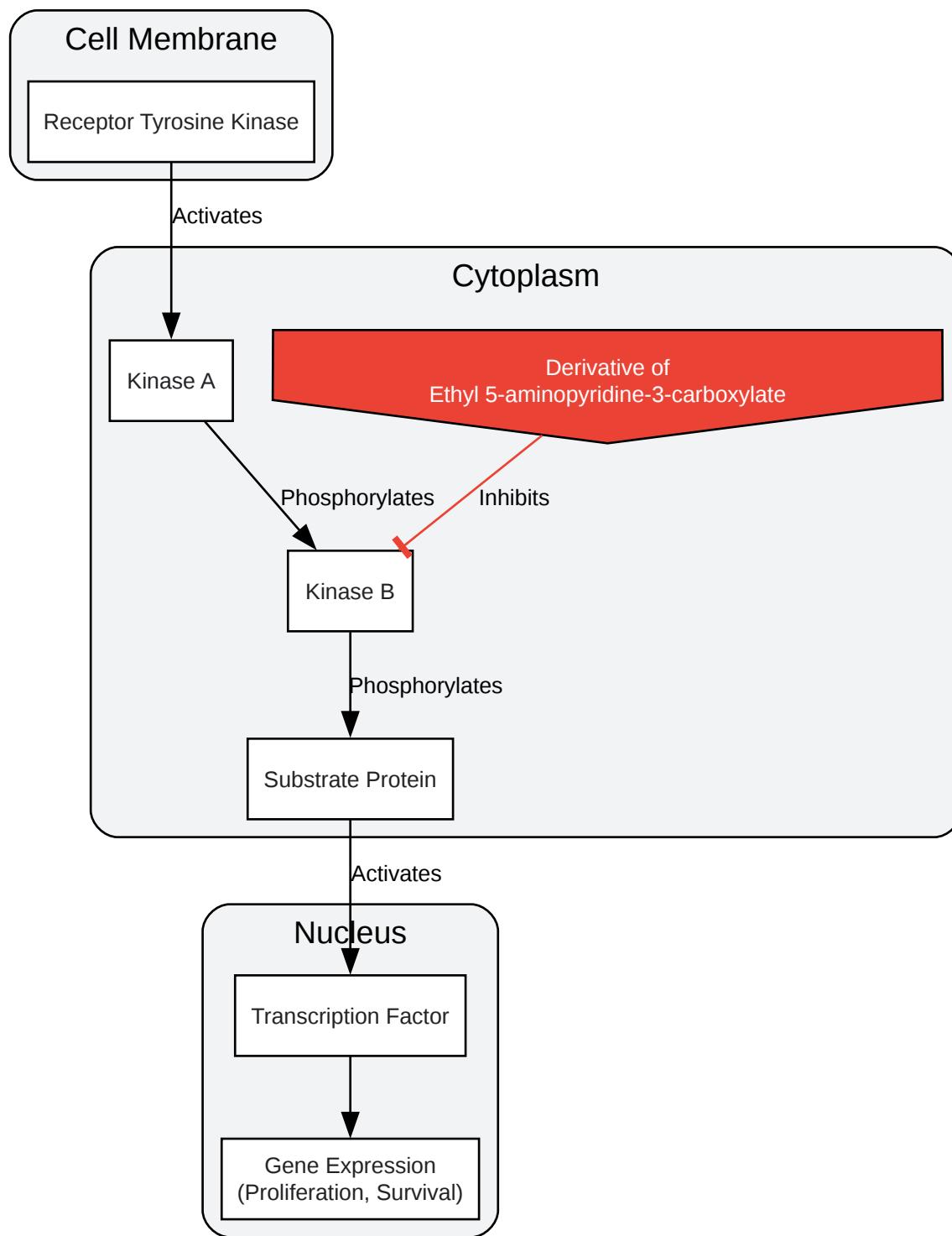
The following table summarizes the key physicochemical properties of **Ethyl 5-aminopyridine-3-carboxylate**.

Property	Value
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂
Molecular Weight	166.18 g/mol
Appearance	Off-white to yellow crystalline solid
Melting Point	85-89 °C
Boiling Point	Decomposes before boiling at atmospheric pressure
Solubility	Soluble in ethanol, ethyl acetate, and other organic solvents. Slightly soluble in water.
CAS Number	50649-91-7

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of the synthesized compound.

Spectroscopy	Key Data
¹ H NMR (CDCl ₃)	δ (ppm): 8.45 (d, 1H), 8.05 (d, 1H), 7.40 (dd, 1H), 4.35 (q, 2H), 4.00 (br s, 2H), 1.40 (t, 3H). (Note: Chemical shifts can vary slightly depending on the solvent and instrument).
¹³ C NMR (CDCl ₃)	δ (ppm): 166.0, 150.0, 145.5, 138.0, 124.0, 120.0, 61.0, 14.5. (Note: Chemical shifts can vary slightly depending on the solvent and instrument).
IR (KBr, cm ⁻¹)	v: 3450-3300 (N-H stretching), 1710 (C=O stretching of ester), 1620 (N-H bending), 1590, 1480 (C=C and C=N stretching of pyridine ring), 1250 (C-O stretching).
Mass Spec. (EI)	m/z (%): 166 (M ⁺ , 100), 138, 121, 93.


Applications in Drug Discovery and Development

Ethyl 5-aminopyridine-3-carboxylate serves as a key intermediate in the synthesis of a variety of pharmaceutical agents. The amino group provides a site for amide bond formation, alkylation, or diazotization, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The pyridine nitrogen can be quaternized or involved in metal coordination.

Signaling Pathway Diagram (Hypothetical Target)

The following diagram illustrates a hypothetical scenario where a derivative of **Ethyl 5-aminopyridine-3-carboxylate** acts as an inhibitor of a kinase signaling pathway, a common target in cancer therapy.

Hypothetical Kinase Inhibition Pathway

[Click to download full resolution via product page](#)

Caption: Inhibition of a kinase pathway by a hypothetical drug derivative.

Conclusion

Ethyl 5-aminopyridine-3-carboxylate is a foundational molecule in the field of heterocyclic chemistry with significant implications for drug discovery. While its specific historical origins are not prominently documented, its synthesis from readily available starting materials and its versatile reactivity make it an indispensable tool for medicinal chemists. The protocols and data presented in this guide offer a comprehensive technical overview for researchers working with this important compound.

- To cite this document: BenchChem. [Discovery and history of Ethyl 5-aminopyridine-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b098298#discovery-and-history-of-ethyl-5-aminopyridine-3-carboxylate\]](https://www.benchchem.com/product/b098298#discovery-and-history-of-ethyl-5-aminopyridine-3-carboxylate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com